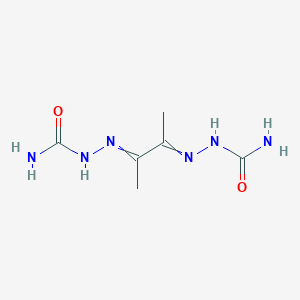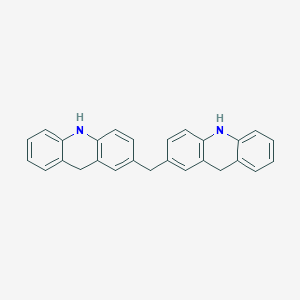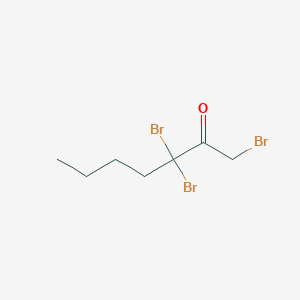![molecular formula C10H18Cl2N2O2 B14644585 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide CAS No. 54378-01-7](/img/structure/B14644585.png)
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide is an organic compound with the molecular formula C10H18Cl2N2O2 This compound is characterized by the presence of two chlorine atoms, an amide group, and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-aminobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. Additionally, it may interfere with cellular processes by disrupting the function of key biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloropropionamide
- N-(4-methoxyphenyl)-3-chloropropanamide
Uniqueness
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide is unique due to its dual chlorine substitution and the presence of both amide and butyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
54378-01-7 |
|---|---|
Fórmula molecular |
C10H18Cl2N2O2 |
Peso molecular |
269.17 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c11-5-3-9(15)13-7-1-2-8-14-10(16)4-6-12/h1-8H2,(H,13,15)(H,14,16) |
Clave InChI |
NGMTXZAMGJPRSS-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)CCCl)CNC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



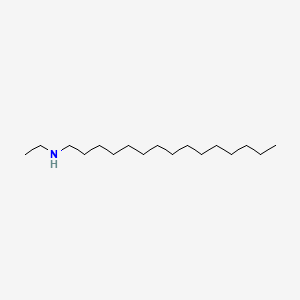
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
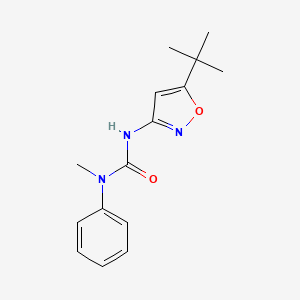

![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
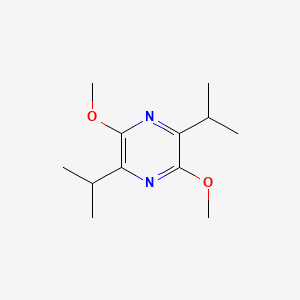
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

